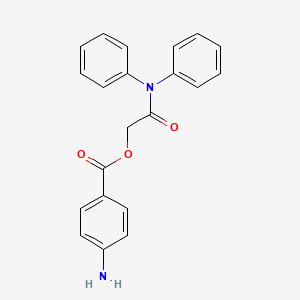

2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate

Vue d'ensemble

Description

The compound 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is structurally related to various other compounds that have been synthesized and studied for their unique properties and potential applications. For instance, 4-(dipyridin-2-yl)aminobenzoic acid has been used to construct lanthanide complexes with interesting photophysical properties . Similarly, derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate have been synthesized and analyzed for their molecular structure and electronic properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate halogenated precursor with a substituted benzoic acid in the presence of a base such as potassium or sodium carbonate in a suitable solvent like DMF at room temperature . The synthesis process is generally confirmed by various spectroscopic methods, including IR and single-crystal X-ray diffraction studies.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the geometrical parameters of the molecules . The structure is further supported by computational methods such as Hartree-Fock (HF) and density functional theory (DFT), which can predict vibrational wavenumbers and help in the assignment of IR spectra.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic structure. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) analysis, as well as NBO (Natural Bond Orbital) analysis, provide insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the first hyperpolarizability is an important parameter in nonlinear optics and can be calculated to evaluate the nonlinear optical properties of the compound . The infrared intensities and molecular electrostatic potential (MEP) are also reported, which contribute to the understanding of the molecule's behavior in different chemical environments.

Applications De Recherche Scientifique

Chemical Synthesis and Compound Development

- The coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, involving compounds similar to 2-(diphenylamino)-2-oxoethyl 4-aminobenzoate, has been demonstrated. This process creates derivatives that exhibit solid-state fluorescence, highlighting its potential in developing new fluorescent materials (Shimizu et al., 2009).

- This compound analogs have been synthesized and utilized in the creation of novel organic phosphorus compounds, showcasing the compound's role in expanding the diversity of organic phosphorus chemistry (Mansouri et al., 2010).

Application in Coordination Chemistry and Polymer Science

- The compound and its derivatives have been explored for their role in forming coordination polymers with lanthanides, indicating potential applications in materials science and luminescent materials (Ramya et al., 2012).

- It has been used in the synthesis of organotin(IV) carboxylates, contributing to studies on chemical reactivity and antioxidant activities (Sari et al., 2020).

Advanced Material Research

- Research on the molecular structure and properties of similar compounds, like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, sheds light on their potential applications in material science, particularly in developing materials with unique optical properties (Chidan Kumar et al., 2014).

- Studies on fluorescence enhancement in related structures suggest applications in developing materials with improved photophysical properties (Yang et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, “Ethyl 4-aminobenzoate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Orientations Futures

PABA and its derivatives have shown potential in various biological activities, suggesting their potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and to better understand the specific mechanism of action revealed by these compounds .

Mécanisme D'action

Target of Action

It is known that para-aminobenzoic acid (paba) compounds, which this molecule is a derivative of, have been observed to have anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests a wide range of potential targets, including various enzymes, receptors, and cellular structures involved in these processes.

Mode of Action

Paba-based therapeutic chemicals are known to interact with molecular targets in biological processes The compound likely interacts with its targets, leading to changes in cellular function or structure

Biochemical Pathways

Paba and its derivatives are known to be involved in various biochemical transformations . Given the wide range of potential therapeutic applications of PABA compounds, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of cell proliferation in cancer, reduction of inflammation, or prevention of bacterial growth .

Pharmacokinetics

It is known that paba and its derivatives are used in the chemical industry as starting materials for the preparation of folate, a crucial vitamin required for dna synthesis and replication This suggests that these compounds may be well-absorbed and distributed in the body

Result of Action

Given the potential therapeutic applications of paba compounds, it is likely that the compound’s action results in various effects at the molecular and cellular level, such as inhibition of cell proliferation in cancer, reduction of inflammation, or prevention of bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate. For instance, UV radiation can induce transformation pathways in PABA compounds . Additionally, the presence of other substances, such as humic acid, can inhibit the removal of PABA compounds from the environment

Propriétés

IUPAC Name |

[2-oxo-2-(N-phenylanilino)ethyl] 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c22-17-13-11-16(12-14-17)21(25)26-15-20(24)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISACJXXKAKKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)

![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)

![3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)